Propyl 3-bromopropanoate
CAS No.: 4890-42-0
Cat. No.: VC7976545
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4890-42-0 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | propyl 3-bromopropanoate |
| Standard InChI | InChI=1S/C6H11BrO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3 |
| Standard InChI Key | DXFHVUUGWSXHQY-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)CCBr |
| Canonical SMILES | CCCOC(=O)CCBr |
Introduction
Chemical Identity and Structural Characteristics
Propyl 3-bromopropanoate is systematically named propyl 3-bromopropanoate under IUPAC nomenclature, reflecting its esterification of 3-bromopropanoic acid with propanol. Its molecular structure consists of a three-carbon alkyl chain (propyl group) bonded via an oxygen atom to the carbonyl carbon of 3-bromopropanoic acid. The bromine atom occupies the β-position relative to the carbonyl group, a configuration that significantly influences its reactivity in nucleophilic substitution and elimination reactions .
Physicochemical Properties
Propyl 3-bromopropanoate’s utility in synthetic chemistry is underpinned by its distinct physical and thermal properties, which facilitate its handling and integration into reaction systems.
Thermal and Thermodynamic Properties
Data derived from the Joback and Crippen estimation methods reveal the following key parameters :
| Property | Value | Unit | Method |
|---|---|---|---|
| Boiling Point (T<sub>b</sub>) | 479.13 K | Kelvin | Joback |
| Critical Temperature (T<sub>c</sub>) | 673.53 K | Kelvin | Joback |
| Enthalpy of Vaporization (ΔH<sub>vap</sub>) | 44.54 kJ/mol | kJ/mol | Joback |
| Gibbs Free Energy of Formation (ΔG<sub>f</sub>) | -219.96 kJ/mol | kJ/mol | Joback |
| Octanol-Water Partition Coefficient (logP) | 1.725 | Unitless | Crippen |
The compound’s relatively high boiling point (206°C) and moderate logP value suggest compatibility with organic solvents, favoring its use in non-aqueous reaction media. Dynamic viscosity measurements indicate Newtonian behavior, decreasing from 0.00264 Pa·s at 289.34 K to 0.000326 Pa·s at 479.13 K , which aligns with typical ester fluidity trends under thermal stress.
Solubility and Reactivity
Propyl 3-bromopropanoate exhibits limited water solubility (log<sub>10</sub> water solubility = -1.63 mol/L) , a trait attributable to its hydrophobic propyl chain and bromine substituent. This low solubility necessitates the use of polar aprotic solvents (e.g., dimethylformamide, acetonitrile) in reactions requiring homogeneous conditions. The bromine atom’s electronegativity renders the adjacent carbon susceptible to nucleophilic attack, enabling transformations such as:
where Nu⁻ represents nucleophiles like iodide, azide, or thiolate ions .
Synthesis Methodologies
The synthesis of propyl 3-bromopropanoate has evolved to address safety and efficiency concerns associated with traditional hydrogen bromide (HBr) gas methods.
In Situ HBr Generation (Patent CN111253255A)
A groundbreaking method involves the reaction of acetyl bromide with propanol in an alcoholic solvent, producing HBr in situ :
The generated HBr subsequently undergoes 1,4-addition with propyl acrylate:
Advantages:
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Avoids direct handling of corrosive HBr gas.
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Utilizes commercially available acetyl bromide (b.p. 75–77°C), simplifying storage and transportation .
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Achieves yields >85% with minimal byproducts (e.g., acetic acid esters) .
Traditional Hydrobromic Acid Methods
Industrial Applications
Propyl 3-bromopropanoate’s primary applications leverage its bromine atom’s lability and ester functionality:
Pharmaceutical Intermediates
The compound serves as a precursor to β-substituted propanoic acid derivatives, which are scaffolds for nonsteroidal anti-inflammatory drugs (NSAIDs) and lipid-lowering agents. For example, nucleophilic displacement of bromine with thiols yields mercaptoesters investigated for their antioxidant properties .
Polymer Chemistry
As a radical initiator in polymerization reactions, propyl 3-bromopropanoate facilitates controlled radical polymerization (CRP) of vinyl monomers. Its thermal decomposition generates bromine radicals that initiate chain growth while minimizing side reactions.
Agrochemical Synthesis
Quaternary ammonium salts derived from propyl 3-bromopropanoate exhibit herbicidal and fungicidal activity. The compound’s alkylating capability enables the synthesis of cationic surfactants used in pesticide formulations .
Future Research Directions
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Green Synthesis: Developing catalytic systems to minimize solvent use and improve atom economy in HBr generation .
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Biological Applications: Exploring bromoesters as prodrugs for targeted drug delivery, leveraging esterase-mediated hydrolysis.
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Advanced Materials: Investigating its role in synthesizing brominated flame retardants with reduced environmental persistence.
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